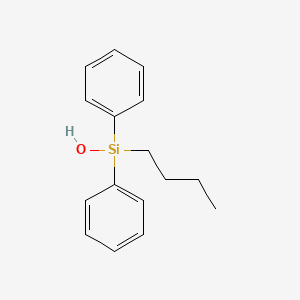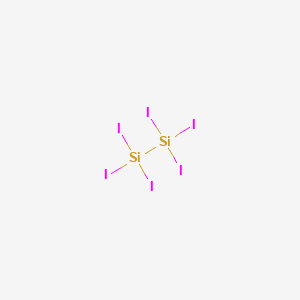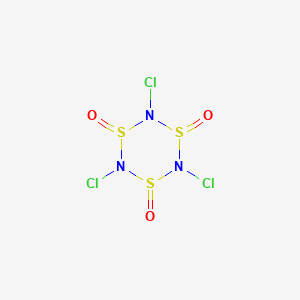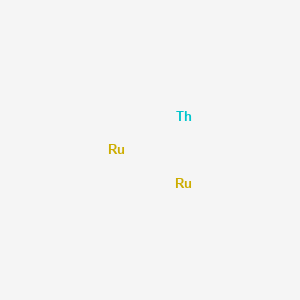
Ruthenium--thorium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–thorium (2/1) is a compound that combines the properties of ruthenium and thorium in a specific stoichiometric ratio. Ruthenium is a noble transition metal known for its catalytic properties and stability, while thorium is a radioactive actinide metal with applications in nuclear energy. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ruthenium–thorium (2/1) typically involves the reaction of ruthenium and thorium precursors under controlled conditions. One common method is the co-precipitation technique, where solutions of ruthenium and thorium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of ruthenium–thorium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or high-temperature solid-state reactions. These methods ensure high purity and controlled stoichiometry of the compound, which is essential for its applications in various industries.
化学反応の分析
Types of Reactions
Ruthenium–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactivity depends on the oxidation states of ruthenium and thorium in the compound.
Common Reagents and Conditions
Oxidation Reactions: Ruthenium–thorium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution Reactions: Ligand substitution reactions can occur in the presence of suitable ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
科学的研究の応用
Ruthenium–thorium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored for cancer treatment.
Medicine: Ruthenium–thorium (2/1) complexes are investigated for their anticancer properties and ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials and coatings with enhanced durability and resistance to corrosion.
作用機序
The mechanism of action of ruthenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, leading to various effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The specific pathways involved depend on the nature of the compound and its interactions with cellular components.
類似化合物との比較
Similar Compounds
Ruthenium Complexes: Similar to ruthenium–thorium (2/1), ruthenium complexes are known for their catalytic and anticancer properties.
Thorium Compounds: Thorium compounds are primarily used in nuclear energy applications due to their radioactive nature.
Uniqueness
Ruthenium–thorium (2/1) stands out due to the combination of properties from both ruthenium and thorium. This unique combination results in a compound with enhanced catalytic activity, potential radiopharmaceutical applications, and advanced material properties, making it distinct from other similar compounds.
特性
CAS番号 |
12039-02-0 |
|---|---|
分子式 |
Ru2Th |
分子量 |
434.2 g/mol |
IUPAC名 |
ruthenium;thorium |
InChI |
InChI=1S/2Ru.Th |
InChIキー |
MLEBVPLMTNVJKV-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


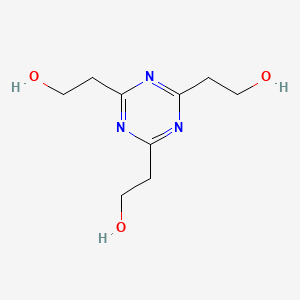

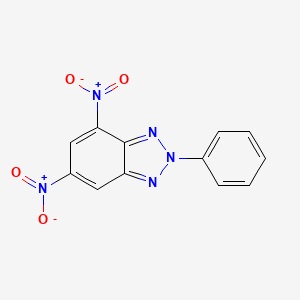

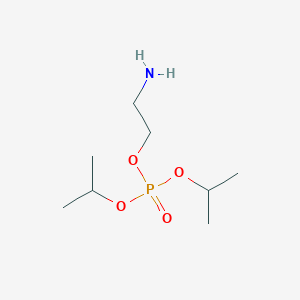
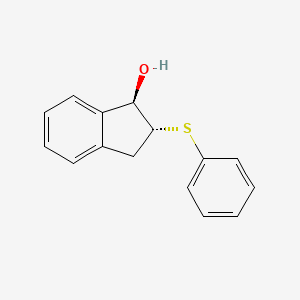

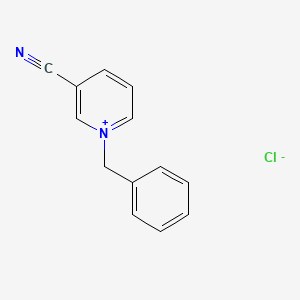

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
